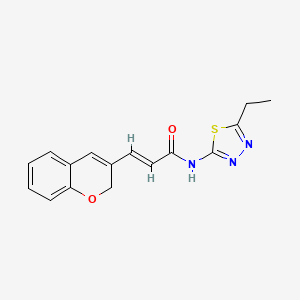
(E)-3-(2H-chromen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2H-chromen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C16H15N3O2S and its molecular weight is 313.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-3-(2H-chromen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide is a derivative of thiadiazole and chromen, which has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound based on recent research findings.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the chromen moiety followed by the introduction of the thiadiazole group. The reaction conditions often utilize microwave irradiation to enhance yields and reduce reaction times.
Anticancer Activity
Recent studies have demonstrated that compounds containing the thiadiazole moiety exhibit significant anticancer properties. For instance, a related compound with a similar structure showed promising cytotoxic activity against various cancer cell lines:
| Compound | Cell Line | IC50 (mmol/L) |
|---|---|---|
| 4y | MCF-7 | 0.084 ± 0.020 |
| 4y | A549 | 0.034 ± 0.008 |
These findings suggest that this compound may also exhibit similar or enhanced anticancer activity due to its structural features .
The anticancer effects are attributed to several mechanisms:
- Inhibition of Angiogenesis : Compounds related to this structure have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.
- Aromatase Inhibition : The aromatase inhibitory activity was evaluated for similar compounds, indicating potential use in hormone-dependent cancers .
- Cell Cycle Arrest : Studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Anti-inflammatory Activity
In addition to anticancer properties, derivatives of thiadiazole have demonstrated anti-inflammatory activity. A study reported that certain thiadiazole derivatives exhibited effective anti-inflammatory properties comparable to standard drugs . The specific pathways involved include inhibition of pro-inflammatory cytokines and modulation of immune responses.
Case Studies
- Thiadiazole Derivatives : A series of novel N-(1,3,4-thiadiazol-2-yl)furan derivatives were tested for antiproliferative activities against breast (MCF-7) and colon (HCT-116) cancer cell lines. The results indicated significant selectivity and potency in inhibiting cancer cell growth .
- Comparison with Standard Drugs : In comparative studies with cisplatin and doxorubicin as reference drugs, compounds related to the target structure showed competitive IC50 values, suggesting potential as viable alternatives in cancer therapy .
Propriétés
IUPAC Name |
(E)-3-(2H-chromen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-2-15-18-19-16(22-15)17-14(20)8-7-11-9-12-5-3-4-6-13(12)21-10-11/h3-9H,2,10H2,1H3,(H,17,19,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJQYKINLMDDAQ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C=CC2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(S1)NC(=O)/C=C/C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














